1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone
Brand Name: Vulcanchem
CAS No.: 205756-47-4
VCID: VC7908145
InChI: InChI=1S/C8H4F5NO/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2H,14H2
SMILES: C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F
Molecular Formula: C8H4F5NO
Molecular Weight: 225.11 g/mol

1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone

CAS No.: 205756-47-4

Cat. No.: VC7908145

Molecular Formula: C8H4F5NO

Molecular Weight: 225.11 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone - 205756-47-4

Specification

CAS No. 205756-47-4
Molecular Formula C8H4F5NO
Molecular Weight 225.11 g/mol
IUPAC Name 1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H4F5NO/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2H,14H2
Standard InChI Key VSYPGVRXKMHOGD-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F
Canonical SMILES C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(6-amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone is C₈H₄F₅NO, with a molecular weight of 225.11 g/mol . Its IUPAC name, 1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone, reflects the substitution pattern:

  • A trifluoroacetyl group (-COCF₃) at position 1 of the phenyl ring.

  • Amino (-NH₂) and fluoro (-F) groups at positions 6, 2, and 3, respectively.

The compound’s SMILES notation (C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F) and InChIKey (VSYPGVRXKMHOGD-UHFFFAOYSA-N) provide unambiguous structural identifiers . X-ray crystallography data are unavailable, but analogous fluorinated acetophenones, such as 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone (CAS 886371-05-7), exhibit planar geometries with fluorine atoms inducing electron-withdrawing effects that polarize the ketone group .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₄F₅NO
Molecular Weight225.11 g/mol
CAS Number205756-47-4
IUPAC Name1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone
SMILESC1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F
Melting PointNot reported (analog: 92–94°C)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(6-amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone involves multistep strategies, typically starting with functionalization of the benzene ring:

  • Fluorination of the Aromatic Ring:

    • Electrophilic fluorination using Selectfluor® or nucleophilic aromatic substitution with KF in polar aprotic solvents introduces fluorine atoms at positions 2 and 3.

    • Example: Reaction of 1,2,3-trifluorobenzene with ammonia under high pressure yields 6-amino-2,3-difluorobenzene.

  • Introduction of the Trifluoroacetyl Group:

    • Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids (e.g., AlCl₃) attaches the -COCF₃ moiety to the aromatic ring.

    • Alternative routes employ Grignard reactions with trifluoroacetonitrile followed by oxidation .

  • Purification:

    • Column chromatography or recrystallization from ethanol/water mixtures isolates the final product .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity
1NH₃, CuCl₂, 150°C, 48h65%90%
2TFAA, AlCl₃, DCM, 0°C → RT, 12h72%95%
3Silica gel (hexane:EtOAc = 4:1)85%99%

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. Poor aqueous solubility due to the hydrophobic trifluoromethyl group.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions, where the trifluoroacetyl group decomposes to trifluoroacetic acid .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,715 cm⁻¹ (C=O stretch) and 3,350 cm⁻¹ (N-H stretch) .

  • NMR (¹H, ¹³C, ¹⁹F):

    • ¹H NMR (DMSO-d₆): δ 6.85 (d, 1H, Ar-H), 6.72 (t, 1H, Ar-H), 5.21 (s, 2H, NH₂).

    • ¹⁹F NMR: δ -63.5 (CF₃), -112.4 (Ar-F) .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for fluoroquinolone antibiotics and kinase inhibitors, where the trifluoromethyl group enhances membrane permeability and target binding. For example:

  • Coupling with piperazine derivatives yields compounds with antibacterial activity against Staphylococcus aureus (MIC: ≤2 µg/mL).

Structure-Activity Relationship (SAR) Studies

  • Fluorine Substitution: The 2,3-difluoro pattern increases metabolic stability by blocking cytochrome P450 oxidation .

  • Amino Group: Facilitates hydrogen bonding with biological targets (e.g., DNA gyrase).

Table 3: Biological Activity of Analogues

CompoundTargetIC₅₀/EC₅₀Source
1-(4-Aminophenyl)-2,2,2-trifluoroethanoneCOX-20.8 µM
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanoneCYP3A412 µM

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